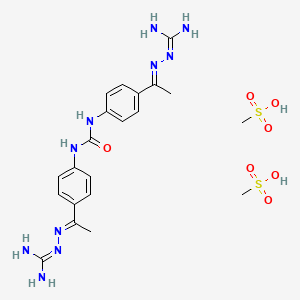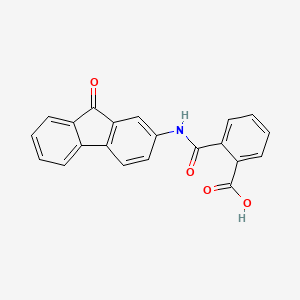
3-Hydroxy-16-imino-17-azaandrostan-11-one
概要
説明
RU-5135は、けいれん誘発性アミジンステロイドとして分類される合成有機化合物です。 ガンマ-アミノ酪酸受容体結合を阻害する能力で知られており、神経科学研究において重要な化合物となっています 。 RU-5135の分子式はC18H28N2O2であり、分子量は304.434です .
2. 製法
合成経路と反応条件: RU-5135の合成は、コアステロイド構造の調製から始まり、その後アミジン基を導入する、複数段階の工程を伴います。 特定の合成経路と反応条件は、機密情報であり、広く公開されていません。 アミジンステロイドを合成するための一般的な方法には、通常、強い塩基と特定の触媒を使用して、アミジン基の生成を促進することが含まれます。
工業生産方法: RU-5135の工業生産は、自動反応器の使用や最終製品の純度と一貫性を保証するための厳格な品質管理対策など、大規模な有機合成技術を伴う可能性があります。 この化合物は、長期安定のために-20℃で粉末として保管されます .
3. 化学反応解析
反応の種類: RU-5135は、次のようなさまざまな化学反応を起こします。
酸化: RU-5135中のヒドロキシル基は、酸化されてケトンまたはアルデヒドを生成することができます。
還元: カルボニル基は、還元されてアルコールを生成することができます。
置換: アミジン基は、求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を、塩基性条件下で使用することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ヒドロキシル基の酸化によってケトンが生成され、カルボニル基の還元によってアルコールが生成されます。
4. 科学研究への応用
RU-5135は、化学、生物学、医学の分野で、いくつかの科学研究への応用があります。
神経科学研究: ガンマ-アミノ酪酸受容体結合を阻害する能力のため、RU-5135は、けいれんやその他の神経疾患のメカニズムを研究するために使用されます.
薬理学: ガンマ-アミノ酪酸受容体阻害の効果を、さまざまな生理学的プロセスについて調査するために使用されます。
創薬: RU-5135は、ガンマ-アミノ酪酸受容体を標的とする新規薬物のリード化合物として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RU-5135 involves multiple steps, starting with the preparation of the core steroid structure, followed by the introduction of the amidine group. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing amidine steroids typically involve the use of strong bases and specific catalysts to facilitate the formation of the amidine group.
Industrial Production Methods: Industrial production of RU-5135 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored as a powder at -20°C for long-term stability .
化学反応の分析
Types of Reactions: RU-5135 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in RU-5135 can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
RU-5135 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Neurological Research: Due to its ability to inhibit gamma-aminobutyric acid receptor binding, RU-5135 is used to study the mechanisms of convulsions and other neurological disorders.
Pharmacology: It is used to investigate the effects of gamma-aminobutyric acid receptor inhibition on various physiological processes.
Drug Development: RU-5135 serves as a lead compound for developing new drugs targeting gamma-aminobutyric acid receptors.
作用機序
RU-5135は、ガンマ-アミノ酪酸受容体に結合してその活性を阻害することにより、その効果を発揮します。 この阻害は、神経系における正常な抑制性シグナルを阻害し、けいれん誘発効果をもたらします 。 RU-5135の分子標的はガンマ-アミノ酪酸受容体であり、関与する経路には、ガンマ-アミノ酪酸作動性シグナル経路が含まれます。
類似の化合物:
ビククリン: 同様のけいれん誘発効果を持つ、別のガンマ-アミノ酪酸受容体アンタゴニスト。
ピクロトキシン: ガンマ-アミノ酪酸受容体の非競合的アンタゴニスト。
比較: RU-5135は、アミジンステロイドとしての構造がユニークであり、ビククリンやピクロトキシンなどの他のガンマ-アミノ酪酸受容体アンタゴニストとは区別されます。 ガンマ-アミノ酪酸受容体に対する特異的な結合親和性と阻害効果は、神経科学研究において貴重なツールとなっています .
類似化合物との比較
Bicuculline: Another gamma-aminobutyric acid receptor antagonist with similar convulsant effects.
Picrotoxin: A non-competitive antagonist of gamma-aminobutyric acid receptors.
Comparison: RU-5135 is unique in its structure as an amidine steroid, which distinguishes it from other gamma-aminobutyric acid receptor antagonists like bicuculline and picrotoxin. Its specific binding affinity and inhibitory effects on gamma-aminobutyric acid receptors make it a valuable tool in neurological research .
特性
IUPAC Name |
(3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11-,12+,13+,16-,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKESJIQFAQJA-NJYPJRCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000006 | |
| Record name | 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78774-26-2, 83220-72-8 | |
| Record name | (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-Amino-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-7-hydroxy-9a,11a-dimethyl-10H-naphth[2,1-e]indol-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78774-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RU 5135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078774262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83220-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RU-5135 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OGA081AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone](/img/structure/B1680104.png)


![7-[Phenyl(phenylamino)methyl]quinolin-8-ol](/img/structure/B1680108.png)
![4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid](/img/structure/B1680109.png)
![5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1680113.png)
![10,13-Dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680114.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B1680116.png)
![10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680117.png)


